

Application Notes and Protocols: O-Decylhydroxylamine for Cross-Linking Applications

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Compound of Interest

Compound Name: O-Decylhydroxylamine

Cat. No.: B3381999

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Audience: Researchers, scientists, and drug development professionals.

Introduction to O-Decylhydroxylamine

O-Decylhydroxylamine (C₁₀H₂₃NO) is an organic compound featuring a reactive hydroxylamine moiety (-ONH₂) attached to a ten-carbon alkyl chain.^{[1][2][3][4]} This unique bifunctional structure makes it a valuable reagent in cross-linking and bioconjugation. The hydroxylamine group enables the formation of stable oxime bonds through reaction with carbonyl groups (aldehydes or ketones), a process known as oxime ligation.^{[1][5][6]} The long decyl chain imparts significant hydrophobicity, influencing the molecule's solubility and creating unique opportunities for modifications in non-polar environments or interactions with lipid structures.^[1]

The cross-linking capability of **O-Decylhydroxylamine** is rooted in the chemoselective and bioorthogonal nature of the oxime ligation reaction, which proceeds under mild conditions and is stable, making it ideal for applications in complex biological systems.^{[7][8]}

Key Applications in Cross-Linking

The dual functionality of **O-Decylhydroxylamine** makes it suitable for several advanced applications:

- **Bioconjugation:** The hydroxylamine group reacts with carbonyl groups introduced into biomolecules like proteins, peptides, or nucleic acids. This is particularly relevant for the development of Antibody-Drug Conjugates (ADCs), where a cytotoxic payload can be linked to a targeting antibody.^{[9][10]} The hydrophobic decyl chain can enhance interaction with cell membranes or hydrophobic pockets of proteins.^[1]
- **Hydrogel Formation:** **O-Decylhydroxylamine** can act as a cross-linker in polymer chains containing aldehyde or ketone functionalities, leading to the formation of hydrogels.^[11] The mechanical properties and stability of these hydrogels can be tuned for various applications, including in cell culture and tissue engineering.^{[11][12]}
- **Surface Modification:** The reactive nature of the hydroxylamine group allows it to be used for the functionalization and cross-linking of polymer surfaces, altering their chemical and physical properties such as hydrophobicity, biocompatibility, and adhesion.^[13]

Physicochemical and Reactive Properties

The utility of **O-Decylhydroxylamine** is defined by its chemical properties and reactivity profile.

The core reaction is the nucleophilic addition of the hydroxylamine to a carbonyl group, followed by dehydration to form a stable oxime linkage.^{[1][5]} This reaction is typically catalyzed by nucleophilic catalysts like aniline or its derivatives and is most efficient in a slightly acidic pH range (pH 4-5).^{[7][14]}

Caption: General mechanism of oxime ligation.

Quantitative and qualitative data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of **O-Decylhydroxylamine**

Property	Value	Reference
CAS Number	29812-79-1	[2][3][4][15]
Molecular Formula	C ₁₀ H ₂₃ NO	[2][3][4][15]
Molecular Weight	173.30 g/mol	[2][3][4][15]
Appearance	Not specified (typically liquid or low-melting solid)	-
Solubility	Low in water, high in organic solvents	[1]

| Topological Polar Surface Area | 35.3 Å² |[2] |

Table 2: Comparative Properties of Hydroxylamine Reagents

Property	O-Decylhydroxylamine	O-Methoxyhydroxylamine	Reference
Hydrophobicity	High (due to C10 chain)	Low	[1]
Water Solubility	Low	High	[1]
Reaction Kinetics	Slower due to steric hindrance	Faster	[1]

| Primary Use Case | Systems requiring hydrophobic interactions or solubility in organic media | Aqueous-based bioconjugation |[1] |

Experimental Protocols

The following protocols provide detailed methodologies for key applications of **O-Decylhydroxylamine**.

This protocol describes the fundamental steps for conjugating **O-Decylhydroxylamine** to a protein that has been engineered or modified to contain an aldehyde or ketone group.

Materials:

- Carbonyl-containing protein (e.g., modified antibody)
- **O-Decylhydroxylamine**
- Aniline (catalyst)
- Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 5.0
- Quenching Solution: 1 M Glycine
- Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

- Protein Preparation: Dissolve the carbonyl-containing protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.
- Reagent Preparation: Prepare a 100 mM stock solution of **O-Decylhydroxylamine** in an organic solvent like DMSO or ethanol. Prepare a 200 mM stock solution of aniline in the same solvent.
- Conjugation Reaction:
 - To the protein solution, add **O-Decylhydroxylamine** from the stock solution to achieve a 50-100 molar excess relative to the protein.
 - Add aniline from the stock solution to a final concentration of 10-20 mM.
 - Incubate the reaction mixture at room temperature or 37°C for 2-12 hours with gentle shaking. The reaction progress can be monitored by LC-MS.
- Quenching: (Optional) Add quenching solution to a final concentration of 100 mM to react with any remaining carbonyl groups. Incubate for 30 minutes.
- Purification: Remove excess reagents and catalyst by purifying the conjugate using SEC with an appropriate buffer (e.g., PBS, pH 7.4).

- **Characterization:** Characterize the final conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry to confirm conjugation and determine the degree of labeling.

Caption: Workflow for protein conjugation.

This protocol outlines the conceptual steps for creating an ADC where a drug payload is linked to an antibody via an **O-Decylhydroxylamine**-derived linker.

Principle: An antibody is first modified with a linker containing a carbonyl group. A drug payload, functionalized with **O-Decylhydroxylamine**, is then conjugated to the antibody via oxime ligation.

Procedure:

- **Antibody Modification:** React a monoclonal antibody with a bifunctional linker (e.g., an NHS-ester linker containing an aldehyde) to introduce carbonyl groups onto surface-exposed lysines. Purify the modified antibody.
- **Payload Functionalization:** Synthesize a derivative of the cytotoxic drug that is covalently attached to **O-Decylhydroxylamine**.
- **Conjugation:** React the carbonyl-modified antibody with the hydroxylamine-functionalized drug payload in the presence of an aniline catalyst, following the general procedure outlined in Protocol 1.
- **Purification and Analysis:** Purify the resulting ADC using SEC or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated drug and antibody. Characterize the final ADC to determine the drug-to-antibody ratio (DAR).^[10]

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